molecular formula C15H13FINO B2928660 1-(4-Fluorophenyl)-3-(4-iodoanilino)-1-propanone CAS No. 477320-55-1

1-(4-Fluorophenyl)-3-(4-iodoanilino)-1-propanone

Cat. No.: B2928660
CAS No.: 477320-55-1
M. Wt: 369.178
InChI Key: IKXJHVPZOFEVRR-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(4-iodoanilino)-1-propanone is an organic compound that features both fluorine and iodine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(4-iodoanilino)-1-propanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 4-iodoaniline.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-fluorobenzaldehyde and 4-iodoaniline under acidic conditions.

    Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(4-iodoanilino)-1-propanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(4-iodoanilino)-1-propanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.

    Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Studies: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(4-iodoanilino)-1-propanone involves its interaction with specific molecular targets. The fluorine and iodine atoms in the compound can form strong interactions with proteins and enzymes, affecting their function and activity. The compound may also participate in electron transfer reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)-3-(4-bromoanilino)-1-propanone
  • 1-(4-Fluorophenyl)-3-(4-chloroanilino)-1-propanone
  • 1-(4-Fluorophenyl)-3-(4-methoxyanilino)-1-propanone

Uniqueness

1-(4-Fluorophenyl)-3-(4-iodoanilino)-1-propanone is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical and physical properties. The combination of these halogens can enhance the compound’s reactivity and specificity in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(4-iodoanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FINO/c16-12-3-1-11(2-4-12)15(19)9-10-18-14-7-5-13(17)6-8-14/h1-8,18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXJHVPZOFEVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCNC2=CC=C(C=C2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477320-55-1
Record name 1-(4-FLUOROPHENYL)-3-(4-IODOANILINO)-1-PROPANONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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